molecular formula C11H13BrO2 B2506423 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde CAS No. 65678-06-0

3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde

Cat. No. B2506423
CAS RN: 65678-06-0
M. Wt: 257.127
InChI Key: KMZBIKFXFGEUCP-UHFFFAOYSA-N
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Description

3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde is an organic compound . It is used as a pharmaceutical intermediate . The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde is C11H13BrO2 . The structure can be viewed using Java or Javascript .

Scientific Research Applications

OLED Materials

3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a compound similar to 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde, is employed as an OLED (Organic Light Emitting Diode) material . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

Pharmaceutical Intermediate

3,5-Di-tert-butyl-4-hydroxybenzaldehyde is also used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. A pharmaceutical intermediate is used in the production of active pharmaceutical ingredients.

Anti-Inflammatory Activities

The derivatives of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde possess equipotent anti-inflammatory activities to indomethacin . Indomethacin is a nonsteroidal anti-inflammatory drug commonly used as a prescription medication to reduce fever, pain, stiffness, and swelling.

Synthesis of N-Heterocycles

Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines have been reported . While this research doesn’t directly mention 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde, it does involve the use of a tert-butyl group, which is present in the compound .

Synthesis of Pyrazole Derivatives

A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been devised . This compound is an extensively utilized moiety, particularly in the field of medicinal chemistry, both as a pendant functional group and as a core template in a wide variety of therapeutic areas .

Precursor to Biologically Active Natural Products

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a compound synthesized from commercially available 4-bromo-1H-indole and using simple reagents, is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Safety and Hazards

3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-5-tert-butyl-4-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)5-9(12)10(8)14/h4-6,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZBIKFXFGEUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)C=O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde

Synthesis routes and methods

Procedure details

To 3-tert-butyl-4-hydroxybenzaldehyde (3 gm) in acetic acid (30 ml) was added dropwise bromine (1.5 ml). The mixture was stirred at 25° for 3 hours and the solvent removed in vacuo. Recrystallisation of the residue from aqueous ethanol gave 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde (3.2 gm) m.p. 126°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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